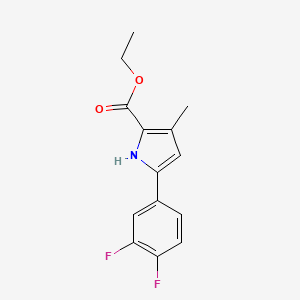

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Description

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole-carboxylate derivative characterized by a 3,4-difluorophenyl substituent at the 5-position and a methyl group at the 3-position of the pyrrole ring. Its ethyl ester functional group enhances lipophilicity, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2/c1-3-19-14(18)13-8(2)6-12(17-13)9-4-5-10(15)11(16)7-9/h4-7,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORMZHPLFBLUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC(=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate under acidic conditions to form the corresponding pyrrole intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or toluene to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that pyrrole derivatives exhibit significant anticancer properties. Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has been evaluated for its efficacy against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Properties : The compound has also been tested for antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Material Science Applications

Polymer Synthesis : this compound can serve as a monomer in the synthesis of conducting polymers. These polymers are of interest due to their electrical conductivity and potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the efficacy of this compound against breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assay.

- Results : The compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition was observed, suggesting that this compound could be developed into a novel antibiotic.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrrole ring facilitates its integration into biological systems. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectroscopic and Analytical Data

NMR Shifts:

- Target Analog (206) :

- Acid Derivative (211) :

Iodo-Substituted Analog (215) :

Key Observations :

Purity and Stability:

Functional Group Impact on Physicochemical Properties

Structural Similarity Analysis (CAS Data)

| CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|

| 2111067-88-8 | 0.90 | Ethyl ester, 3,4-difluorophenyl |

| 2109668-86-0 | 0.86 | Carboxylic acid, 2-chloro-5-fluorophenyl |

| 2091494-76-5 | 0.86 | 5-Phenyl, no fluorine substituents |

- Key Insight: The 3,4-difluorophenyl group maximizes similarity (0.90), while substitutions altering halogen position or introducing non-fluorine groups reduce similarity .

Biological Activity

Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 252.23 g/mol

This compound features a pyrrole ring substituted with a difluorophenyl group and an ethoxycarbonyl group, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values in the micromolar range.

- A structure-activity relationship (SAR) analysis indicated that the presence of the difluorophenyl group enhances its anticancer potency compared to other analogs lacking this substitution.

-

Antimicrobial Properties :

- The compound has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial efficacy.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Antibacterial Activity : It likely disrupts bacterial cell membrane integrity or interferes with essential bacterial metabolic pathways.

- Anti-inflammatory Activity : The modulation of cytokine production suggests involvement in signaling pathways related to inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted pyrrole precursors and fluorinated aromatic aldehydes. For example, describes a 50% yield synthesis using a 3,4-difluorophenyl carbonyl intermediate under reflux conditions in ethanol . Optimizing reaction time, temperature, and stoichiometry of reactants (e.g., ethyl ester groups and fluorophenyl derivatives) is critical. Solvent-free methods, as highlighted in for analogous compounds, may improve efficiency and reduce purification complexity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and emphasize using SHELX programs (e.g., SHELXL) for refinement and structure validation . Key parameters include R-factors (e.g., <0.05 for high-resolution data), bond-length accuracy (mean σ ~0.005 Å), and disorder modeling in the pyrrole ring or fluorophenyl substituents .

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C3, fluorophenyl at C5).

- Mass Spectrometry : ESI-MS (e.g., m/z 294.0 [M+1] as in ) for molecular weight validation .

- IR : Bands for ester carbonyl (~1700 cm⁻¹) and NH stretching (~3400 cm⁻¹) in the pyrrole ring.

Q. What preliminary biological activities have been reported for structurally similar pyrrole-carboxylates?

- Methodological Answer : Analogous compounds () show receptor-binding potential via fluorophenyl interactions with hydrophobic enzyme pockets . For example, methyl-substituted pyrroles in exhibit enhanced bioactivity due to steric and electronic effects . Assays like enzyme inhibition (e.g., dihydroorotate dehydrogenase in ) guide activity optimization .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., malaria DHODH in ) .

- QSAR : Correlate substituent electronegativity (fluorine) or steric bulk (methyl) with IC₅₀ values from bioassays.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization .

Q. What challenges arise in resolving crystallographic disorder in the fluorophenyl or pyrrole moieties?

- Methodological Answer : Disorder in fluorine atoms or methyl groups (common in flexible substituents) requires multi-component refinement in SHELXL. highlights iterative occupancy adjustment and anisotropic displacement parameter (ADP) constraints to minimize R-factor discrepancies . Twinning analysis (e.g., using PLATON) may be necessary for high-Z′ structures .

Q. How do contradictory bioactivity data between analogs inform lead optimization?

- Methodological Answer : Compare fluorophenyl positional isomers (e.g., 2- vs. 3,4-difluoro in vs. 4). shows 2-fluorophenyl analogs have lower steric hindrance, enhancing binding, while 3,4-difluoro derivatives (as in the target compound) may improve metabolic stability . Dose-response assays and pharmacokinetic profiling (e.g., microsomal stability) resolve discrepancies .

Q. What strategies mitigate synthetic byproducts during esterification or fluorophenyl coupling?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS to detect intermediates (e.g., de-esterified acids or di-fluorinated byproducts).

- Catalytic Optimization : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for regioselective fluorophenyl attachment, minimizing homo-coupling side reactions .

- Purification : Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for polar impurities .

Key Research Gaps and Recommendations

- Synthetic Scalability : and report moderate yields (47–50%); explore microwave-assisted or flow chemistry for improved efficiency .

- In Vivo Profiling : No toxicity or ADME data in ; prioritize rodent studies for lead candidacy .

- Computational Validation : Combine MD simulations with crystallographic data to model dynamic binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.